N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCA is a small molecule that belongs to the class of amides and has a molecular weight of 370.3 g/mol.
Mechanism of Action
The mechanism of action of CPCA involves its binding to the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1). CPCA acts as a negative allosteric modulator of CB1, which leads to a decrease in the activity of CB1. This, in turn, reduces the release of neurotransmitters such as glutamate and GABA, resulting in the inhibition of neuronal activity. CPCA also acts as an antagonist of TRPV1, which leads to the inhibition of the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
CPCA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, improvement of cognitive function, and reduction of neuroinflammation. CPCA has also been found to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit the release of neurotransmitters, and reduce neuronal activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPCA in lab experiments is its high potency and selectivity towards CB1 and TRPV1 receptors. CPCA has also been shown to have low toxicity and is well-tolerated by animals. However, one of the limitations of using CPCA is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the scientific research of CPCA. One of the directions is to further investigate the potential therapeutic applications of CPCA in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to develop new synthetic methods for CPCA that can improve the yield and purity of the compound. Additionally, future research can focus on improving the solubility of CPCA to facilitate its administration in vivo. Finally, more studies can be conducted to investigate the long-term effects of CPCA and its potential side effects.
Conclusion:
In conclusion, CPCA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of CPCA involves the reaction of 1-cyanocycloheptanecarboxylic acid with 3,4-dichloroaniline. CPCA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The mechanism of action of CPCA involves its binding to CB1 and TRPV1 receptors, leading to the inhibition of neuronal activity and the reduction of inflammation. CPCA has various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, improvement of cognitive function, and reduction of neuroinflammation. While there are advantages and limitations to using CPCA in lab experiments, there are several future directions for the scientific research of CPCA.
Synthesis Methods
The synthesis of CPCA involves the reaction of 1-cyanocycloheptanecarboxylic acid with 3,4-dichloroaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with acetic anhydride and sodium acetate to obtain CPCA. The yield of CPCA synthesis is approximately 50%, and the purity can be improved by recrystallization.
Scientific Research Applications
CPCA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CPCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, CPCA has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, CPCA has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,4-dichloroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c17-13-6-5-12(9-14(13)18)20-10-15(22)21-16(11-19)7-3-1-2-4-8-16/h5-6,9,20H,1-4,7-8,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAALLUXEPKXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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